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molecular formula C10H14N2O2 B1605728 Nerbacadol CAS No. 99803-72-2

Nerbacadol

Cat. No. B1605728
M. Wt: 194.23 g/mol
InChI Key: ZWNGSOLJLMBZFZ-UHFFFAOYSA-N
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Patent
US04636513

Procedure details

0.4 mol (34.1 g) of piperidine and 40 ml of 10N sodium hydroxide solution are added dropwise to 0.4 mol (58.2 g) of 5-methyl-4-isoxazolecarboxylic acid chloride, emulsified in 300 ml of water, such that the temperature of the reaction mixture does not rise above 35° C. 40 ml of 2N sodium hydroxide solution are then added and the mixture is extracted with 300 ml methylene chloride. The aqueous phase is extracted once more by shaking with 200 ml of methylene chloride. The combined methylene chloride phases are washed with water and, after drying over sodium sulfate, evaporated to dryness under reduced pressure. N-(5-Methyl-4-isoxazolylcarbonyl)-piperidine is thus obtained, the product having, after recrystallization from methylcyclohexane, a melting point of 40° to 43° C.
Quantity
34.1 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
58.2 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[OH-].[Na+].[CH3:9][C:10]1[O:14][N:13]=[CH:12][C:11]=1[C:15](Cl)=[O:16]>O>[CH3:9][C:10]1[O:14][N:13]=[CH:12][C:11]=1[C:15]([N:1]1[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1)=[O:16] |f:1.2|

Inputs

Step One
Name
Quantity
34.1 g
Type
reactant
Smiles
N1CCCCC1
Name
Quantity
40 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
58.2 g
Type
reactant
Smiles
CC1=C(C=NO1)C(=O)Cl
Step Two
Name
Quantity
40 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
300 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
by shaking with 200 ml of methylene chloride
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
does not rise above 35° C
EXTRACTION
Type
EXTRACTION
Details
the mixture is extracted with 300 ml methylene chloride
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase is extracted once more
WASH
Type
WASH
Details
The combined methylene chloride phases are washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
after drying over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated to dryness under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
CC1=C(C=NO1)C(=O)N1CCCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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